molecular formula C22H15N3 B1216381 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline CAS No. 75318-62-6

2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline

Cat. No.: B1216381
CAS No.: 75318-62-6
M. Wt: 321.4 g/mol
InChI Key: AJOKAHRNFHBQIS-UHFFFAOYSA-N
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Description

Molecular Formula and Atomic Composition

The molecular composition of 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline follows the molecular formula C₂₂H₁₅N₃, representing a sophisticated arrangement of carbon, hydrogen, and nitrogen atoms. The compound exhibits a molecular weight of 321.37500 atomic mass units, with an exact mass determination of 321.12700 atomic mass units providing precise molecular identification capabilities. The atomic composition reveals twenty-two carbon atoms forming the extensive aromatic framework, fifteen hydrogen atoms primarily located on the aromatic rings, and three nitrogen atoms strategically positioned within the triazole ring system.

The molecular density has been determined experimentally to be 1.21 grams per cubic centimeter, indicating a relatively compact molecular structure consistent with the extensive aromatic character of the compound. The compound demonstrates significant molecular complexity through its multi-ring architecture, with the carbon framework comprising multiple fused and connected aromatic systems. The nitrogen atoms play crucial structural roles, with two nitrogen atoms participating in the triazole ring formation and one additional nitrogen contributing to the isoquinoline system. The hydrogen distribution reflects the aromatic nature of the compound, with all hydrogen atoms attached to carbon centers in aromatic environments.

Property Value Source
Molecular Formula C₂₂H₁₅N₃
Molecular Weight 321.37500 u
Exact Mass 321.12700 u
Density 1.21 g/cm³
Carbon Atoms 22
Hydrogen Atoms 15
Nitrogen Atoms 3

Structural Isomerism and Stereochemical Features

The structural framework of this compound exhibits complex stereochemical characteristics primarily influenced by the rotational freedom around the biphenyl linkage and the fixed geometry of the fused ring systems. The biphenyl component introduces significant conformational flexibility, as research on biphenyl systems has demonstrated that the dihedral angle between the two phenyl rings typically ranges from 32 degrees in solution states to various angles depending on substitution patterns. The compound's stereochemical behavior is fundamentally influenced by the electronic and steric interactions between the multiple aromatic systems.

The triazole ring system adopts a planar configuration due to its aromatic character, while the isoquinoline portion maintains planarity through its fused benzene-pyridine structure. The connection between these systems through the biphenyl linker creates a molecule with multiple planes of aromaticity that can adopt various conformational arrangements. The rotational barrier around the biphenyl bond, while not specifically measured for this compound, likely follows patterns similar to other biphenyl derivatives, with barriers typically ranging from 6.0 to 8.0 kilojoules per mole for rotation between planar and perpendicular conformations.

The absence of traditional stereogenic centers in the molecule means that stereoisomerism primarily arises from restricted rotation rather than chiral centers. However, the overall molecular geometry can adopt different conformational states that may exhibit different physical and chemical properties. The extended aromatic system creates opportunities for π-π stacking interactions in solid state arrangements, potentially influencing crystal packing and physical properties.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the designation this compound, which systematically describes the structural connectivity and ring system relationships. Alternative nomenclature systems have generated several synonymous designations that reflect different approaches to naming this complex heterocyclic structure. The compound is also identified as 2-(4-Biphenylyl)-s-triazolo(5,1-a)isoquinoline in some chemical databases, representing a shortened form of the systematic name.

Properties

IUPAC Name

2-(4-phenylphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOKAHRNFHBQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C=CC5=CC=CC=C5C4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226276
Record name 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75318-62-6
Record name 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,1’-biphenyl-4-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate reagent to form the triazoloisoquinoline core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, while the triazoloisoquinoline core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have explored the synthesis of derivatives incorporating triazole motifs aimed at combating tuberculosis. The compound has been evaluated for its effectiveness against various strains of Mycobacterium tuberculosis.

  • Research Findings : A study synthesized a series of quinoline-triazole hybrids, demonstrating that certain derivatives exhibited significant inhibitory activity against M. tuberculosis, with minimal inhibitory concentration (MIC) values as low as 12.5 μg/mL for the most effective compounds .
  • Molecular Interactions : Molecular docking studies indicated favorable interactions between these compounds and the InhA enzyme, crucial for the bacterium's survival. This suggests that the triazole isoquinoline derivatives could be developed further as novel anti-tubercular agents .

Contragestational Agent

The compound has shown promise as a potential orally active contragestational agent.

  • Experimental Studies : In animal models such as rats and hamsters, 2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline demonstrated high anti-fertility activity when administered subcutaneously or intramuscularly. Notably, it was found to be 1.8 to 2.5 times more effective than its parent compound in interrupting pregnancies in female dogs (bitches) .
  • Oral Administration : Unlike other compounds in its class, this compound maintains efficacy via oral administration, making it a candidate for further development in reproductive health applications .

Neurodegenerative Disease Treatment

The potential of this compound extends to neurodegenerative diseases, particularly in addressing conditions associated with cognitive decline.

  • Multi-target Directed Ligands : Research has focused on creating multi-target directed ligands (MTDLs) that combine various pharmacophores to address multiple pathways involved in neurodegeneration and depression .
  • Inhibitory Potency : Compounds derived from this class have been evaluated for their inhibitory effects on enzymes such as monoamine oxidase and cholinesterase, which are implicated in neurodegenerative processes. Some derivatives have shown promising results in reducing immobility times in forced swim tests, indicating potential antidepressant properties .

Data Table of Applications

Application AreaFindings/ResultsReferences
Anti-Tubercular ActivityMIC values as low as 12.5 μg/mL; significant inhibition of InhA enzyme
Contragestational Agent1.8 to 2.5 times more effective than parent drug; effective via oral route
Neurodegenerative DiseasesPromising inhibitory activity against MAO and ChE; potential antidepressant effects

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Chlorophenyl and dihydro-biphenyl analogs show high melting points (>230°C), suggesting robust crystalline stability .

Pharmacological and Toxicological Profiles

  • Anti-inflammatory Activity : The biphenyl-4-yl derivative demonstrates significant inhibition of carrageenan-induced paw edema in rats, attributed to triazole-mediated COX-2 suppression .
  • Reproductive Toxicity :
    • Biphenyl-4-yl analog : TDLo = 150 mg/kg (oral, rats) causes post-implantation embryonic loss .
    • 4-Chlorophenyl analog : Lower TDLo = 40 mg/kg (hamsters) induces early-stage embryotoxicity .
    • Dihydro-biphenyl analog : Subcutaneous TDLo = 100 mg/kg (rats) disrupts gestation .
  • Contraceptional Use : The biphenyl-4-yl compound (L 14105) has been studied as an oral contragestational agent in dogs, though toxicity limits clinical translation .

Analytical and Environmental Profiles

  • Analytical Methods : The 4-chlorophenyl derivative is separable via reverse-phase HPLC (Newcrom R1 column), highlighting its utility as a reference standard .

Biological Activity

2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline is a heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. With a molecular formula of C22H15N3 and a molecular weight of 321.3746 g/mol, this compound incorporates both a biphenyl group and a triazoloisoquinoline core, which are known for various pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 1,1'-biphenyl-4-carbaldehyde with hydrazine to form a hydrazone intermediate, which is subsequently cyclized with specific reagents to yield the triazoloisoquinoline structure.

Table 1: Synthetic Route Overview

StepReaction TypeReagents/Conditions
1Formation of hydrazone1,1'-biphenyl-4-carbaldehyde + hydrazine
2CyclizationAppropriate cyclizing agent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes involved in cell proliferation and modulate receptor activities, which can lead to various therapeutic effects including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole and isoquinoline moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by inhibiting tubulin polymerization and affecting cell cycle progression .

Antimicrobial Activity

In addition to anticancer effects, compounds in this class have been investigated for their antimicrobial properties. Studies indicate that they exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Case Studies

A notable study evaluated the anticancer activity of several triazole-containing compounds against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values below 25 μM against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. These findings suggest that modifications to the triazole structure can significantly enhance biological activity .

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (μM)
Compound A (similar structure)HepG-2<25
Compound BMCF-7<25
Compound COVCAR-8>50

Q & A

Q. What strategies validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer : Collaborative trials use standardized protocols with predefined parameters (e.g., reaction vessels, stirrer speeds). Open-source platforms share raw data (NMR spectra, chromatograms) for peer validation. Contradictions are resolved via round-robin testing and interlaboratory calibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
Reactant of Route 2
2-(1,1'-Biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline

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